Amidinophenylpyruvic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Amido Phenyl Pyruvic Acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed with acid or base catalysis . Another method involves the chemical synthesis of pyruvic acid by mixing potassium hydrogen sulfate and tartaric acid, followed by heating . Industrial production methods often utilize biotechnological routes, such as the use of Escherichia coli whole-cell biocatalysts expressing L-amino acid deaminase from Proteus mirabilis .
Chemical Reactions Analysis
Amido Phenyl Pyruvic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include powerful oxidizers like potassium permanganate (KMnO₄) and bleach for oxidation . The compound can also undergo substitution reactions with benzyl chloride through double carbonylation . Major products formed from these reactions include phenylpyruvic acid derivatives and other substituted benzenepropanoic acids .
Scientific Research Applications
Amido Phenyl Pyruvic Acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various phenylpyruvic acid derivatives . In biology and medicine, it is studied for its potential therapeutic effects, including its role as an inhibitor of tryptase beta-2, an enzyme involved in inflammatory responses . Additionally, it is used in the pharmaceutical industry for the production of antidiabetic, antineoplastic, and anti-AIDS compounds . In the food industry, it is utilized as a flavor compound and food preservative .
Mechanism of Action
The mechanism of action of Amido Phenyl Pyruvic Acid involves its interaction with specific molecular targets and pathways. One of its known targets is tryptase beta-2, an enzyme that plays a role in the inflammatory response . By inhibiting this enzyme, Amido Phenyl Pyruvic Acid can potentially reduce inflammation and related symptoms. The compound’s effects are mediated through its binding to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Amido Phenyl Pyruvic Acid is unique among phenylpyruvic acid derivatives due to its specific substitution pattern and functional groups. Similar compounds include phenylpyruvic acid, benzenepropanoic acid, and other alpha-keto acids and derivatives . Compared to these compounds, Amido Phenyl Pyruvic Acid exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
10290-63-8 |
---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(4-carbamimidoylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10N2O3/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4H,5H2,(H3,11,12)(H,14,15) |
InChI Key |
ZXBYWYQEQQBMBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)C(=N)N |
Synonyms |
4-amidinophenylpyroracemic acid 4-amidinophenylpyruvic acid 4-APPA amidinophenylpyruvic acid amidinophenylpyruvic acid, dihydrochloride amidinophenylpyruvic acid, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.